molecular formula C13H5BrF5IO B14074390 2-(3-Bromo-2-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

2-(3-Bromo-2-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Cat. No.: B14074390
M. Wt: 478.98 g/mol
InChI Key: IKHLYZCPLPLFAM-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound that features multiple halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation and coupling reactions. A common approach might involve:

    Halogenation: Introducing bromine and iodine atoms into the phenoxy ring through electrophilic aromatic substitution.

    Coupling Reactions: Using Suzuki or Heck coupling reactions to attach the difluoro and trifluoromethyl groups to the benzene ring.

Industrial Production Methods

Industrial production methods would likely scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group.

    Reduction: Reduction reactions could target the halogen atoms, potentially replacing them with hydrogen.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield phenolic compounds, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, it might be used to study the effects of halogenated aromatic compounds on biological systems, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The presence of multiple halogen atoms could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
  • 2-(3-Iodo-2-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Uniqueness

What sets 2-(3-Bromo-2-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene apart is the specific combination of halogen atoms, which can significantly influence its chemical reactivity and potential applications. The presence of both bromine and iodine, along with multiple fluorine atoms, makes it a unique candidate for various chemical transformations and applications.

Properties

Molecular Formula

C13H5BrF5IO

Molecular Weight

478.98 g/mol

IUPAC Name

2-(3-bromo-2-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H5BrF5IO/c14-7-2-1-3-10(11(7)20)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H

InChI Key

IKHLYZCPLPLFAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)OC2=C(C=C(C=C2F)C(F)(F)F)F

Origin of Product

United States

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